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Crotyl alcohol

Cat. No.: B1198077
CAS No.: 504-61-0
M. Wt: 72.11 g/mol
InChI Key: WCASXYBKJHWFMY-NSCUHMNNSA-N
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Description

Nomenclature and Isomeric Considerations of Crotyl Alcohol

This compound, also known by its systematic IUPAC name but-2-en-1-ol, possesses the chemical formula C₄H₈O and a molecular weight of 72.11 g/mol . nih.govnih.govsigmaaldrich.com It is classified as an allylic alcohol, characterized by a hydroxyl group attached to a carbon atom that is directly bonded to an sp² hybridized carbon atom of an alkene. nih.gov

A key aspect of this compound's structure is the presence of a double bond between the second and third carbon atoms, which gives rise to geometric isomerism. This results in two distinct stereoisomers: cis (or Z) and trans (or E) isomers, each exhibiting different properties and reactivities. nih.govnih.govsigmaaldrich.comwikipedia.org

The preferred IUPAC name for the trans isomer is (2E)-but-2-en-1-ol, while the cis isomer is systematically named (2Z)-but-2-en-1-ol. nih.govsigmaaldrich.comwikipedia.orgfishersci.cafishersci.com

Table 1: Nomenclature and PubChem CIDs of this compound and its Isomers

Compound NameChemical FormulaIUPAC NamePubChem CID
This compound (general/mixture)C₄H₈Obut-2-en-1-ol637922
(E)-Crotyl alcoholC₄H₈O(2E)-but-2-en-1-ol637922
(Z)-Crotyl alcoholC₄H₈O(2Z)-but-2-en-1-ol643789

Historical Context of this compound Research

The historical investigation into this compound is closely linked to the development of methods for carbonyl allylation and crotylation in organic chemistry. Early approaches to these reactions, which involve the formation of new carbon-carbon bonds, traditionally relied on the use of various allylmetal reagents. These reagents, based on metals such as zinc (dating back to 1876), magnesium (1904), boron (1964), tin (1967), silicon (1976), and chromium (1977), laid the groundwork for further advancements in the field. nih.gov

The emergence of enantioselective carbonyl allylations, which allow for the selective formation of one stereoisomer over another, began in the late 1970s. nih.gov This marked a significant step in controlling the stereochemistry of newly formed bonds, a crucial aspect for synthesizing complex natural products.

Regarding the synthesis of this compound itself, a common and historically significant method involves the catalytic hydrogenation of crotonaldehyde (B89634) (but-2-enal). nih.govsigmaaldrich.comwikipedia.org This process selectively reduces the aldehyde functional group while preserving the carbon-carbon double bond, yielding this compound.

Significance of this compound as a Building Block in Organic Synthesis

This compound's significance as a building block in organic synthesis stems from its bifunctional nature, possessing both an olefinic double bond and a primary hydroxyl group. This dual functionality renders it highly reactive and enables its participation in a diverse range of chemical transformations. nih.govsigmaaldrich.com

Key reaction types that this compound readily undergoes include hydroxylation, various addition reactions across the double bond, oxidation of the hydroxyl group, reduction of the double bond, and substitution reactions involving the hydroxyl group. nih.govsigmaaldrich.com

Research findings highlight its utility in several applications:

Precursor in Fine Chemicals: this compound serves as an important intermediate in the synthesis of various fine chemicals, including fragrances, flavorings, and pharmaceuticals. nih.gov Its incorporation can impart specific desired properties to the final products.

Polymer and Coating Industry: It acts as a precursor to polyol compounds, which are utilized in the production of plastics and coatings, contributing to the development of materials with enhanced flexibility and durability. nih.gov

Solvent Applications: Beyond its role as a reactive intermediate, this compound can also function as a solvent in various chemical reactions. nih.gov

Asymmetric Synthesis: this compound is a valuable reagent in diastereoselective allylation reactions. For instance, in palladium-catalyzed allylation of N-tert-butanesulfinyl imines, this compound can lead to the formation of homoallylic amines with high diastereoselectivity. These homoallylic amines are important intermediates, as their double bonds can undergo further transformations such as hydroboration, hydration, epoxidation, hydroformylation, ozonolysis, and olefin metathesis.

Synthesis of Complex Natural Products: Its utility extends to the synthesis of complex organic molecules, including polypropionate-derived natural products, where precise control over stereochemistry is paramount.

Oxidation and Reduction Products: this compound can be selectively oxidized to crotonaldehyde or crotonic acid using appropriate oxidizing agents. sigmaaldrich.com Conversely, it can be reduced to saturated alcohols like butane-1,2-diol. sigmaaldrich.com

Dehydration Reactions: Under specific catalytic conditions, this compound can undergo dehydration to yield 1,3-butadiene (B125203), an important industrial chemical.

Dianion Chemistry: Conditions have been developed for the generation and subsequent addition reactions of the this compound dianion, further expanding its synthetic versatility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B1198077 Crotyl alcohol CAS No. 504-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-en-1-ol
Source PubChem
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InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCASXYBKJHWFMY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID30883409
Record name 2-Buten-1-ol, (2E)-
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Molecular Weight

72.11 g/mol
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Physical Description

Clear light yellow liquid; [Acros Organics MSDS]
Record name Crotyl alcohol
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CAS No.

504-61-0, 6117-91-5
Record name trans-Crotyl alcohol
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Record name Crotyl alcohol, (E)-
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Advanced Synthetic Methodologies and Routes for Crotyl Alcohol

Stereoselective Synthesis of Crotyl Alcohol Isomers

Stereoselective synthesis is vital for producing specific isomers of this compound, which can have different chemical and physical properties. This area focuses on controlling the formation of enantiomers and diastereomers.

Enantioselective crotylation reactions aim to produce one enantiomer of this compound preferentially. These reactions are highly relevant to the synthesis of polyketide natural products. Scandium triflate (Sc(OTf)₃) has been identified as an effective catalyst for the enantioselective crotylation of aldehydes with 1,2-diaminochlorocrotylsilane reagents nih.gov. This catalytic approach has significantly broadened the substrate scope, making it a highly practical method for enantioselective aldehyde crotylation nih.gov.

For instance, the crotylation of standard aldehydes using silanes (S,S)-1 and (S,S)-2, catalyzed by 5 mol% Sc(OTf)₃, has shown excellent yields and enantioselectivities, typically with diastereoselectivity greater than or equal to 40:1. Without Sc(OTf)₃, these reactions often require significantly longer times (around 20 hours) and result in lower yields (52-83%) nih.gov.

The Brown allylation and crotylation reactions, involving B-allyldiisopinocampheylborane, demonstrate that the diastereofacial selectivity of the reagent can often override the inherent facial preference of the aldehyde for nucleophilic attack. Lower reaction temperatures (from 0 °C to -100 °C) generally lead to increased enantioselectivity in these reactions harvard.edu.

Diastereoselective control in crotylation reactions focuses on the preferential formation of one diastereomer over others. In double-stereodifferentiating crotylation reactions, the diastereoselection and absolute stereochemistry are determined by the local chiralities of both the aldehyde and the silane (B1218182) reagent acs.org.

For example, Lewis acid-promoted additions of chiral (E)-crotylsilanes to chiral β-alkoxy aldehydes have been studied. Reactions carried out with 1.1 equivalents of TiCl₄ in CH₂Cl₂ at -78 °C showed that the ratios of diastereomers (5,6-syn:5,6-anti) are influenced by the chiralities of the reactants acs.org.

In palladium-catalyzed allylation of N-tert-butanesulfinyl imines with allylic alcohols in the presence of indium iodide (InI), high diastereoselectivity has been observed. Specifically, the reaction with this compound is entirely regioselective, primarily yielding the anti-diastereomer rsc.org. The proposed mechanism involves the formation of a π-allylpalladium complex, with indium salts facilitating the process by converting the hydroxyl group into a better leaving group after coordination. The anti-isomer is favored through a cyclic boat-like six-membered transition state, which is preferred over a chair-like one due to steric repulsion between the methyl group and the aldimine substituent rsc.org.

Catalytic Hydrogenation Routes to this compound

Catalytic hydrogenation is a common and efficient method for synthesizing this compound, particularly from crotonaldehyde (B89634). This approach often involves selective reduction of the carbonyl group while preserving the carbon-carbon double bond.

Electroreduction offers a potentially carbon-neutral route for producing this compound from crotonaldehyde, which can be derived from acetaldehyde (B116499) nih.gov. Studies have shown that this compound can be formed on oxide-derived silver (OD-Ag) electrodes. For instance, at -0.75 V versus the reversible hydrogen electrode (RHE) in a 0.1 M potassium phosphate (B84403) buffer (pH 7), OD-Ag achieved a faradaic efficiency (FE) of 84.3% for this compound, which is 1.6 times higher than that on polished silver foils nih.gov. It is proposed that coordinatively unsaturated sites on OD-Ag surfaces facilitate crotonaldehyde adsorption via its oxygen atom, promoting this compound formation nih.gov.

The electroreduction of crotonaldehyde can produce various products, including this compound, butyraldehyde (B50154), and 1-butanol (B46404), as well as highly hydrogenated C4-hydrocarbons. While many catalysts (e.g., Ni, Co, Cu, Au, Pd, Pt) are selective towards butanal, silver (Ag) is more selective towards this compound, and iron (Fe) towards 1-butanol researchgate.net. Surface reconstruction of catalysts, such as gold polycrystalline electrocatalysts modified by thiolate self-assembled monolayers (SAMs), can significantly shift product selectivity, favoring this compound formation over butanal nsf.gov.

Iridium (Ir) catalysts, especially when modified with metal oxides, have shown high activity and selectivity for the hydrogenation of crotonaldehyde to this compound researchgate.netacs.org. This is particularly challenging as the hydrogenation of the C=C bond is thermodynamically favored over the C=O bond researchgate.net.

Various metal oxides, including MoOx, WOx, NbOx, FeOx, and ReOx, have proven effective in enhancing both the activity and selectivity of Ir/SiO₂ catalysts researchgate.netacs.org. For example, MoOx-modified Ir/SiO₂ (Ir-MoOx/SiO₂ with a Mo/Ir ratio of 1) demonstrated exceptional efficiency under mild conditions (303 K, 0.8 MPa, water solvent), yielding 90% this compound with a turnover frequency (TOF) of 217 h⁻¹ researchgate.netacs.org. This represents one of the highest catalytic activities reported for heterogeneous catalysts under such conditions researchgate.netacs.org.

The mechanism involves four steps: (i) adsorption of crotonaldehyde on the metal oxide species (e.g., ReOx), (ii) generation of hydride species from H₂ on the Ir metal, (iii) hydride attack on the adsorbed crotonaldehyde, and (iv) desorption of the this compound product researchgate.netfigshare.com. The third step is identified as the rate-determining step. Ir metal is crucial for generating hydride species, contributing to high selectivity, while the metal oxide promotes crotonaldehyde adsorption and activates the aldehyde group, leading to enhanced activity and selectivity researchgate.netfigshare.com. NbOx-modified Ir/SiO₂ catalysts have also shown high this compound yields (up to 87%) in gas-phase hydrogenation acs.org.

Palladium-copper (PdCu) single atom alloy (SAA) catalysts supported on Al₂O₃ have been investigated for the selective hydrogenation of crotonaldehyde mdpi.comresearchgate.net. These catalysts offer a cost-effective, sustainable, and atom-efficient alternative to monometallic catalysts mdpi.comresearchgate.net.

While the Cu host surface primarily controls the reaction selectivity, leading mainly to butanal formation at a significantly higher rate than monometallic Cu catalysts, low quantities of this compound have been observed over all Cu-based catalysts, but not with the Pd monometallic catalyst mdpi.comresearchgate.net. This suggests that this compound may be a transient species that is quickly converted to butanol or isomerized to butanal mdpi.com.

In the presence of a monometallic Cu catalyst, butanal is the main hydrogenation product (selectivity ~93%), with minor quantities of butanol (3.9%) and this compound (1.5%) also observed. In contrast, a monometallic Pd catalyst produces butanal with lower selectivity (62.8%), while butanol forms with 37.2% selectivity, and this compound is not observed mdpi.com. This indicates a different behavior for PdCu-SAA compared to monometallic Pd mdpi.com. Further experiments with this compound as the reactant showed that both monometallic Pd and Cu catalysts could isomerize this compound to butanal, but with a major selectivity towards its hydrogenation to butanol mdpi.com. This suggests that for Pd₁₀₀, this compound is either quickly converted to butanol or butanal, or not initially formed mdpi.com.

The hydrogenation of crotonaldehyde can follow two main pathways: C=C bond hydrogenation to butanal or C=O bond hydrogenation to this compound. Both can be further hydrogenated to butanol mdpi.com. Thermodynamics generally favors the hydrogenation of the C=C bond to form the saturated aldehyde by 35 kJ mol⁻¹, making the selective formation of this compound challenging and requiring specific catalysts researchgate.netmdpi.com.

Table 1: Catalytic Conversion and Selectivity for Crotonaldehyde Hydrogenation on Pd/Cu Catalysts mdpi.com

Catalyst TypeMain ProductSelectivity (%)Other Products (Selectivity %)This compound Observed
Cu MonometallicButanal~93Butanol (3.9%), this compound (1.5%)Yes (low quantities)
Pd MonometallicButanal62.8Butanol (37.2%)No
PdCu Single Atom AlloyButanalPrimarily controlled by Cu host surfaceLow quantities of this compoundYes (low quantities)

Table 2: Performance of Metal Oxide Modified Ir/SiO₂ Catalysts for Crotonaldehyde Hydrogenation researchgate.netacs.org

Catalyst SystemMetal Oxide/Ir Molar RatioTemperature (K)Pressure (MPa)SolventThis compound Yield (%)TOF (h⁻¹)
Ir-MoOx/SiO₂13030.8Water90217
Ir-NbOx/SiO₂ (Gas-phase)0.5Not specifiedNot specifiedGas-phase870.21 s⁻¹ (low conv.) / 0.08 s⁻¹ (high conv.)

Table 3: Faradaic Efficiency (FE) for Electroreduction of Crotonaldehyde on Silver Catalysts nih.gov

CatalystPotential (V vs. RHE)Electrolyte (pH)Reactant Conversion (after 75 min)This compound FE (%)
Oxide-derived Ag-0.750.1 M Potassium Phosphate (7)9.8%84.3
Polished Ag foils-0.800.1 M Potassium Phosphate (7)Not specifiedLower than OD-Ag (1.6x less)

Conjugate Reduction Strategies for this compound Production

The primary and most widely studied method for synthesizing this compound is the selective reduction of crotonaldehyde (but-2-enal). This process is challenging because crotonaldehyde contains two reducible functional groups: an aldehyde (C=O) and a carbon-carbon double bond (C=C) conjugated to the aldehyde. Thermodynamically, the hydrogenation of the C=C bond to form the saturated aldehyde (butanal) is favored over the reduction of the C=O bond to produce the unsaturated alcohol (this compound). nih.gov Therefore, achieving high selectivity for this compound requires carefully designed catalytic systems and reaction conditions.

Chemical Reducing Agents: Traditional chemical reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be employed for the reduction of crotonaldehyde to this compound. nih.govnih.gov These reagents typically favor the reduction of the aldehyde group over the alkene, offering a straightforward route to this compound.

Catalytic Hydrogenation: Catalytic hydrogenation is a prominent industrial method. The selectivity of this process is highly dependent on the catalyst's nature, support, and reaction conditions (temperature, pressure, and solvent).

Platinum (Pt) and Palladium (Pd) Catalysts: Early methods often utilized catalysts such as platinum or palladium in the presence of hydrogen gas. nih.gov However, monometallic platinum catalysts, for instance, tend to favor the hydrogenation of the C=C bond. nih.gov

Modified Catalysts for Enhanced Selectivity: To overcome the challenge of C=O selectivity, various modifications have been explored:

Iridium (Ir) Catalysts Modified with Metal Oxides (Ir-MoOx/SiO₂): Recent research highlights the effectiveness of molybdenum oxide (MoOx) modified Ir/SiO₂ catalysts. An optimized Ir-MoOx/SiO₂ catalyst (Mo/Ir = 1) demonstrated high this compound yields (90%) and turnover frequency (TOF) under mild reaction conditions, indicating that appropriate metal oxide modification can significantly enhance selectivity. wikidata.org

Electrocatalytic Reduction: Electrochemical reduction offers a potentially carbon-neutral pathway for this compound synthesis from crotonaldehyde, which can be derived from sustainable sources like acetaldehyde.

Oxide-Derived Silver (Ag): Oxide-derived silver catalysts have shown promising results, forming this compound with a Faradaic efficiency (FE) of 84.3% at -0.75 V versus the reversible hydrogen electrode (RHE). The coordinatively unsaturated sites on the oxide-derived Ag surfaces are proposed to facilitate crotonaldehyde adsorption via its oxygen atom, promoting this compound formation. nih.gov

Electrodeposited Iron (Fe) Nanoflakes: While electrodeposited Fe nanoflakes primarily promote the reduction to 1-butanol, the study of their mechanisms provides insights into controlling the selectivity between C=O and C=C bond reduction. nih.gov

Mechanism of Electroreduction: The electroreduction of crotonaldehyde involves the reduction of the protonated form in a one-electron step to a radical, which can dimerize. The unprotonated form, at higher pH, is reduced to a radical anion, which is then protonated and further reduced to this compound. nsf.gov

Table 1: Representative Conjugate Reduction Strategies for this compound Production

PrecursorReducing Agent/Catalyst SystemConditionsKey Findings / Selectivity Towards this compoundReference
CrotonaldehydeLiAlH₄ or NaBH₄-Favors aldehyde reduction over alkene. nih.govnih.gov
CrotonaldehydePt/Ce₀.₈Sm₀.₂O₂-δVapor-phase, 80 °C, reduced at 500 °CPromotes C=O reduction; selectivity increases with reduction temperature. nih.gov
CrotonaldehydeOxide-derived Ag0.1 M potassium phosphate buffer (pH=7), -0.75 V vs. RHEFaradaic Efficiency: 84.3%. Facilitates C=O adsorption. nih.gov
CrotonaldehydeMoOx modified Ir/SiO₂ (Mo/Ir = 1)Mild conditionsHigh yield (90%) and TOF (217 h⁻¹). wikidata.org
CrotonaldehydeH₂ with metal catalyst (e.g., Pt, Pd)Elevated temperatures and pressures (industrial)Common method, but selectivity for C=O can be challenging. nih.gov

Novel Precursor-Based Syntheses of this compound

Beyond the direct reduction of crotonaldehyde, alternative synthetic routes and novel precursor-based methodologies have been developed to access this compound or its derivatives, often with a focus on stereocontrol or atom economy.

Dehydration of Butane-2,3-diol: this compound can be synthesized through the dehydration of butane-2,3-diol, typically using acid catalysts like sulfuric acid or phosphoric acid. nih.gov This method involves the removal of water to introduce the double bond.

Hydration of Butenes: Another approach involves the hydration of but-1-ene or but-2-ene in the presence of an acidic catalyst. nih.gov This method introduces the hydroxyl group onto the alkene chain.

Synthesis from Unsaturated Cyclic Ethers: A mild and selective C-O reduction approach has been developed for the synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers. This method can yield (Z)-but-2-en-1-ol, demonstrating a pathway from cyclic precursors. nih.gov

Stereoselective Syntheses via α-Boryl-Crotylboron Reagents: Advanced methodologies have focused on the stereoselective synthesis of α-boryl-crotylboronates, which can serve as versatile precursors for homoallylic alcohols.

A Ni-catalyzed Z-selective alkene isomerization of α-boryl substituted homoallylboronate provides the targeted (Z)-α-boryl-crotylboronate with high selectivity. Subsequent stereoselective addition of this novel crotylboron reagent to aldehydes yields (E)-δ-boryl-substituted syn-homoallylic alcohols with excellent diastereoselectivities. The vinyl boronate unit in these products can then be utilized for further C-C bond-forming transformations. nsf.govwikipedia.orgamericanelements.comwikidata.orgnih.govrsc.orgresearchgate.net

Starting from 1,4-pentadiene, α-borylmethyl-(Z)-crotylboronate can be synthesized in two steps with high Z-selectivity and enantioselectivity. Subsequent aldehyde allylboration with this reagent leads to highly enantioenriched (E)-δ-hydroxymethyl-syn-homoallylic alcohols upon oxidative workup. nsf.gov

Enantioselective Alcohol C-H Functionalization: In the context of polyketide construction, enantioselective ruthenium-catalyzed alcohol C-H syn-crotylation has been developed. This advanced method directly converts lower alcohols to higher alcohols by exploiting alcohols and π-unsaturated reactants as redox pairs, generating transient carbonyl-organometal pairs that lead to C-C coupling products. This approach bypasses the need for stoichiometric organometallic reagents. americanelements.comquizgecko.com

Mechanistic Investigations of Reactions Involving Crotyl Alcohol

Oxidation Reaction Mechanisms of Crotyl Alcohol

The oxidation of this compound presents a challenge in selective catalysis due to the presence of both a hydroxyl group and a carbon-carbon double bond. Research has focused on developing catalysts and understanding mechanisms that can preferentially activate the C-OH bond while preserving the C=C bond.

The selective oxidation of this compound to crotonaldehyde (B89634) is a significant transformation. Various catalytic systems have been investigated to achieve high selectivity and efficiency under mild conditions.

Palladium-based catalysts are highly effective for the selective aerobic oxidation of allylic alcohols. acs.org The reaction over a Palladium(111) model catalyst has been shown to proceed via an oxidative dehydrogenation pathway. rsc.org At low temperatures, this compound adsorbs on the Pd(111) surface with its C=C bond parallel to the surface. acs.orgcardiff.ac.uk The activation is believed to occur through an allyl alkoxide intermediate, which then follows two main reaction pathways. acs.orgresearchgate.net The primary and desired pathway, accounting for approximately 90% of the reaction over a clean surface, is the oxidation to a surface-bound crotonaldehyde intermediate at temperatures above 200 K. acs.orgresearchgate.net

A proposed catalytic cycle for palladium-catalyzed aerobic oxidation involves two main phases: the oxidation of the alcohol by Pd(II) to produce the carbonyl product and the regeneration of the Pd(II) catalyst by molecular oxygen. rsc.org Theoretical studies on a model reaction of methanol (B129727) oxidation suggest that the catalytic cycle does not necessarily require the regeneration of the original catalytic species to be completed. rsc.org The mechanism often involves a β-hydride elimination step, which is influenced by the geometry of the palladium complex. rsc.orgnih.gov For instance, the distortion from ideal square planar geometry in certain palladium-sparteine complexes is thought to lower the energy barrier for β-hydride elimination. nih.gov

The state of the palladium surface plays a critical role in both the selectivity and the activity of the catalyst. Surface oxygen has been found to be beneficial for the selective oxidation process. Coadsorbed oxygen on the Pd(111) surface helps to suppress the decarbonylation of the crotonaldehyde product, thereby promoting its release from the catalyst surface. acs.orgresearchgate.net Operando studies have shown that selective oxidation occurs over surface Palladium oxide (PdO) at lower temperatures (e.g., 80 °C), while at higher temperatures (e.g., 250 °C), over-reduction to metallic palladium leads to undesired side reactions like decarbonylation and combustion. rsc.org

Catalyst deactivation is a significant issue in palladium-catalyzed alcohol oxidations. acs.org One major deactivation pathway is the strong adsorption of carbon monoxide (CO), a byproduct of the decarbonylation of crotonaldehyde on the metallic palladium surface. acs.orgrsc.org This adsorbed CO can block active sites, poisoning the catalyst. acs.orgresearchgate.net In situ studies have confirmed that irreversibly bound species like CO contribute to catalyst self-poisoning. acs.org Another deactivation mechanism involves the formation of metallic palladium surfaces, which are less selective for the desired oxidation reaction. acs.org At high oxygen concentrations, "over-oxidation" of the palladium particles can also lead to a drop in catalytic activity, as metallic Pd sites are likely required for the initial dehydrogenation step. desy.de

To improve the selectivity and stability of palladium catalysts, bimetallic systems, particularly gold-palladium nanoparticles, have been developed. In these systems, dispersing palladium atoms in a gold matrix can lead to highly selective catalysts while reducing the amount of palladium required. researchgate.net Au-core-Pd-shell nanoparticles have been studied to understand the reaction mechanism. rsc.org One proposed pathway is β-H elimination, as no evidence was found for the reduction of Pd(II) to metallic Pd followed by re-oxidation. rsc.org

Studies on AuₓPd catalysts synthesized via co-reduction and sequential reduction methods have shown that catalysts with very small Pd-Pd coordination numbers, approaching single-atom systems, exhibit the highest selectivity for the oxidation of this compound to crotonaldehyde. researchgate.net The co-reduced Au₄Pd catalyst, having the lowest Pd-Pd coordination number, demonstrated the best performance. The selectivity of these AuPd nanoparticle catalysts can be further improved by adding vinyl acetate (B1210297), which acts as a hydride scavenger. researchgate.net

The oxidation of this compound can also be achieved using N-chloro-4-methylbenzene sulphonamide, commonly known as Chloramine-T (CAT). nih.govnih.govtubitak.gov.tr Kinetic studies of this reaction have been performed in both acidic and alkaline media to elucidate the reaction mechanism. nih.gov

In an acidic medium, the reaction is first-order with respect to [CAT] but shows zero-order dependence on the concentration of this compound. nih.gov The rate is inversely proportional to the concentration of perchloric acid. nih.gov This suggests that the protonated form of CAT is not the primary reactive species. The proposed mechanism involves the hydrolysis of CAT to form hypochlorous acid (HOCl) in a rate-determining step, which then rapidly oxidizes the alcohol. nih.govpatsnap.com

The reaction can be represented by the following rate law in an acidic medium: -d[CAT]/dt = k[CAT][H⁺]⁻¹ nih.gov

Table 1: Kinetic Data for the Oxidation of this compound by Chloramine-T in Acidic Medium

Parameter Order of Reaction
[Chloramine-T] 1
[this compound] 0
[H⁺] -1

This interactive table summarizes the reaction orders determined from kinetic studies. nih.gov

Thermodynamic parameters such as activation energy and entropy of activation have been calculated for this reaction. nih.govtubitak.gov.tr The final oxidation product was identified as crotonaldehyde. nih.gov

The slow oxidation of this compound by Chloramine-T in an alkaline medium can be effectively catalyzed by Osmium(VIII). nih.govnih.gov In the Os(VIII)-catalyzed reaction in an alkaline medium, the rate is first-order with respect to both [CAT] and [Os(VIII)], shows a complex dependence on the this compound concentration, and is inversely dependent on the hydroxide (B78521) ion concentration. nih.gov

The proposed mechanism involves the formation of a complex between the Os(VIII) species and the this compound molecule. nih.govresearchgate.net This complex then undergoes a hydride ion transfer from the α-carbon of the alcohol, reducing the osmium complex. nih.gov Subsequently, this reduced intermediate is re-oxidized by a molecule of Chloramine-T, regenerating the catalyst and completing the catalytic cycle. nih.gov The inverse dependence on [OH⁻] is attributed to the formation of less reactive Os(VIII) complexes at higher hydroxide concentrations. nih.gov

Kinetic studies on the Os(VIII)-catalyzed oxidation of this compound by hexacyanoferrate(III) in an alkaline medium also support the formation of an intermediate complex between the catalyst and the alcohol. researchgate.netresearchgate.net

Table 2: Kinetic Data for the Os(VIII)-Catalyzed Oxidation of this compound by Chloramine-T in Alkaline Medium

Parameter Order of Reaction
[Chloramine-T] 1
[Os(VIII)] 1
[this compound] Complex/Fractional
[OH⁻] Inverse

This interactive table summarizes the reaction orders for the catalyzed reaction in an alkaline medium. nih.gov

The activation energy and entropy of activation for the catalyzed reaction have also been determined. nih.govresearchgate.net

Epoxidation Mechanisms of this compound

The epoxidation of this compound involves the addition of an oxygen atom across the carbon-carbon double bond to form 2,3-epoxybutan-1-ol. This reaction is a key example of electrophilic addition, where the π-electrons of the alkene attack an electrophilic oxygen source. The mechanism is heavily influenced by the reagent and catalyst used.

When using peroxyacids (like m-CPBA), the reaction is believed to proceed through a concerted, pericyclic mechanism often referred to as the "Butterfly mechanism". libretexts.org In this single-step process, the oxygen atom from the peroxyacid is transferred to the double bond. The transition state involves the peroxyacid positioned over the alkene, allowing for the simultaneous formation of the C-O bonds of the epoxide ring, the breaking of the weak O-O bond in the peroxide, and an intramolecular proton transfer. libretexts.org

The use of metal catalysts, particularly with hydrogen peroxide as the oxidant, modifies the mechanism. For instance, titanium silicate (B1173343) catalysts like TS-2 are effective for this transformation. pk.edu.pl In such systems, the titanium center in the catalyst coordinates with the hydrogen peroxide, activating it and making it more electrophilic. The alcohol group of this compound can also coordinate with the titanium center, which positions the double bond for an intramolecular attack on the activated peroxide oxygen. This directed attack can influence the stereochemistry of the resulting epoxide. libretexts.org The reaction proceeds via the formation of a titanium-peroxo complex, which then transfers an oxygen atom to the alkene.

The ring-opening of the resulting epoxide can occur under both acidic and basic conditions via S\N2 or S\N1 mechanisms, depending on the reaction conditions and the structure of the epoxide. libretexts.orgmasterorganicchemistry.com

Enzymatic Oxidation Pathways to Toxic Metabolites

This compound can be bioactivated in vivo to form toxic metabolites through enzymatic oxidation. The primary pathway involves the enzyme alcohol dehydrogenase (ADH), a class of enzymes responsible for metabolizing a wide range of alcohols. nih.govkhanacademy.org This process is analogous to the oxidation of ethanol (B145695) to acetaldehyde (B116499) and allyl alcohol to the highly toxic acrolein. nih.govacs.org

The mechanism involves the transfer of a hydride from the carbon atom bearing the hydroxyl group of this compound to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH. khanacademy.org This oxidation converts this compound into its corresponding aldehyde, crotonaldehyde (CA). nih.govacs.org

Reaction: CH₃CH=CHCH₂OH (this compound) + NAD⁺ ---(Alcohol Dehydrogenase)--> CH₃CH=CHCHO (Crotonaldehyde) + NADH + H⁺

Crotonaldehyde is a highly reactive and toxic α,β-unsaturated aldehyde. nih.gov Its toxicity stems from its ability to act as a Michael acceptor, readily forming covalent adducts with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins and glutathione (B108866) (GSH). nih.gov This adduction leads to protein carbonylation, depletion of cellular glutathione, and significant oxidative stress, ultimately causing cellular damage and cytotoxicity. nih.govnih.gov Studies in mouse hepatocytes have shown that the conversion of this compound to crotonaldehyde leads to time- and concentration-dependent cell death and GSH depletion. nih.gov The inhibition of alcohol dehydrogenase with inhibitors like 4-methylpyrazole (B1673528) was found to abolish these toxic effects, confirming that the toxicity is mediated by the enzymatic oxidation product, crotonaldehyde. nih.gov

Hydrogenation and Reduction Mechanisms of this compound Derivatives

Electroreduction Mechanisms of Crotonaldehyde to this compound

The electroreduction of crotonaldehyde to this compound is a sustainable route for producing this valuable chemical. The mechanism is highly dependent on the electrode material, potential, and pH of the electrolyte. nih.govrsc.org The process involves the selective reduction of the carbonyl group (C=O) over the carbon-carbon double bond (C=C).

On suitable catalysts, such as oxide-derived silver (Ag), the reaction proceeds with high selectivity. The proposed mechanism suggests that the coordinatively unsaturated sites on the surface of the oxide-derived Ag facilitate the adsorption of the crotonaldehyde molecule through its oxygen atom. nih.govresearchgate.net This preferential adsorption of the C=O group onto the electrode surface activates it for reduction.

The reduction process can be described in the following steps:

Adsorption: Crotonaldehyde adsorbs onto the cathode surface, primarily through its carbonyl oxygen.

Electron Transfer: At a sufficiently negative potential, an electron is transferred from the cathode to the adsorbed crotonaldehyde, forming a radical anion intermediate. rsc.orgresearchgate.net

Protonation: The radical anion is then protonated by a proton source in the electrolyte (e.g., water or a buffer component). rsc.org

Further Reduction: The resulting radical undergoes a second electron transfer and another protonation step to yield this compound.

At pH values above 8, the unprotonated form of crotonaldehyde is reduced to a radical anion, which is then protonated and further reduced to this compound. rsc.org In contrast, at lower pH, the protonated form of crotonaldehyde can be reduced in a one-electron step to a radical that may dimerize. rsc.org The choice of electrode material is critical; for instance, oxide-derived Ag at -0.75 V (vs. RHE) shows a high Faradaic efficiency of 84.3% for this compound. nih.govresearchgate.net

Catalyst Performance in Crotonaldehyde Electroreduction nih.gov
CatalystPotential (V vs. RHE)Primary ProductFaradaic Efficiency (%)Conversion (after 75 min, %)
Oxide-derived Ag-0.75This compound84.39.8
Polished Ag-0.75This compound~52.7N/A
Electrodeposited Fe-0.701-Butanol (B46404)60.69.4

Catalytic Hydrogenation of Crotonaldehyde to this compound

Catalytic hydrogenation is a widely studied method for converting crotonaldehyde to this compound. The key challenge is achieving high selectivity for the hydrogenation of the C=O bond while leaving the C=C bond intact, as the hydrogenation of the C=C bond to form butanal is thermodynamically favored. mdpi.comresearchgate.net

The mechanism depends on the catalyst system, which typically consists of a noble metal (like Ir, Pt, Pd) and a metal oxide support or promoter (such as ReOₓ, MoOₓ, TiO₂, CeO₂). researchgate.netacs.orgosu.edu A generally accepted mechanism over a model Ir-ReOₓ/SiO₂ catalyst involves several key steps: researchgate.netacs.org

Adsorption of Crotonaldehyde: The crotonaldehyde molecule adsorbs onto the metal oxide (ReOₓ) species. This interaction activates the aldehyde group, making it more susceptible to attack.

Generation of Hydride Species: Molecular hydrogen (H₂) adsorbs onto the iridium (Ir) metal surface and dissociates to form active hydride (H⁻) species.

Hydride Attack: The generated hydride species migrate to the adsorbed crotonaldehyde and attack the electrophilic carbon of the activated carbonyl group. This step is often the rate-determining step. researchgate.netacs.org

Desorption of this compound: The resulting intermediate is further protonated, and the final product, this compound, desorbs from the catalyst surface.

The synergy between the metal and the metal oxide is crucial. The metal (e.g., Ir) is primarily responsible for H₂ dissociation, while the oxide promoter (e.g., ReOₓ) activates the C=O bond of crotonaldehyde. acs.org This dual-site mechanism enhances both the activity and the selectivity towards the desired unsaturated alcohol. researchgate.net

Performance of Various Catalysts in Crotonaldehyde Hydrogenation researchgate.netacs.org
CatalystConditionsThis compound Yield (%)TOF (h⁻¹)
Ir-MoOₓ/SiO₂ (Mo/Ir = 1)303 K, 0.8 MPa H₂, water90217
Ir-ReOₓ/SiO₂ (Re/Ir = 1)303 K, 0.8 MPa H₂, waterHigh activity and selectivityN/A
Pt/BNLow TemperatureAlmost none (produces butyraldehyde)N/A
Pt/γ-Al₂O₃Low TemperatureMostly this compoundN/A

Transfer Hydrogenation of this compound to Butanol

Transfer hydrogenation is a method for reducing this compound to butanol using a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure molecular hydrogen. Common hydrogen donors include other alcohols like ethanol or methanol. researchgate.net

The mechanism, particularly in the context of the Guerbet reaction for upgrading ethanol to butanol, involves a catalyst that can facilitate the transfer of hydrogen. osti.gov Ruthenium-based complexes, such as Ru-MACHO-BH, are effective for this transformation. researchgate.net

The process can be visualized as follows:

Catalyst Activation: The ruthenium catalyst coordinates with the hydrogen donor molecule (e.g., ethanol).

Dehydrogenation of Donor: The catalyst abstracts hydrogen from the donor molecule, forming a metal-hydride species and an oxidized donor (e.g., acetaldehyde from ethanol).

Substrate Coordination: The this compound molecule coordinates with the activated catalyst complex.

Hydrogen Transfer: The hydride on the metal center is transferred to the carbon-carbon double bond of the coordinated this compound. This process may occur in a stepwise manner.

Product Release: The saturated product, butanol, is released from the catalyst, regenerating it for the next catalytic cycle.

This reaction is a crucial step in the proposed mechanisms for the biological and catalytic production of butanol from ethanol, where crotonaldehyde is first hydrogenated to this compound, which is then subsequently hydrogenated to butanol. osti.govacs.org Infrared spectroscopy studies have monitored this conversion, showing the decrease in peaks corresponding to this compound (e.g., at 970 cm⁻¹) and the rise of peaks for butanol (e.g., at 1080 cm⁻¹). researchgate.net

Rearrangement Reaction Mechanisms of this compound

This compound, being an allylic alcohol, is susceptible to rearrangement reactions, particularly under acidic conditions. acs.orgacs.org These reactions typically involve the migration of the double bond and the functional group, leading to the formation of its isomer, methylvinylcarbinol (3-buten-2-ol). This process is a classic example of an allylic rearrangement. wikipedia.org

The mechanism of this rearrangement often proceeds through the formation of a resonance-stabilized allylic carbocation. When this compound is treated with a strong acid, such as hydrogen bromide (HBr), the following steps occur: acs.org

Protonation: The hydroxyl group of this compound is protonated by the acid to form a good leaving group, water.

Formation of Carbocation: The protonated alcohol loses a molecule of water to form a resonance-stabilized allylic carbocation. This cation has positive charge delocalized over carbon 1 and carbon 3.

Nucleophilic Attack: A nucleophile (e.g., Br⁻) can then attack the carbocation at either of the electron-deficient carbons. Attack at carbon 1 regenerates a derivative of the starting material (crotyl bromide), while attack at carbon 3 leads to the rearranged product (methylvinylcarbinol bromide).

In addition to ionic mechanisms, allylic rearrangements can also occur via concerted pericyclic pathways, such as the nih.govnih.gov-sigmatropic rearrangement. The Overman rearrangement, for example, converts allylic alcohols into allylic amines via the rearrangement of an intermediate allylic trichloroacetimidate (B1259523), which proceeds through a chair-like transition state. organic-chemistry.org

Oxotropic Rearrangements

An oxotropic rearrangement is a type of allylic shift involving the acid-catalyzed isomerization of allylic alcohols. datapdf.comrit.edu This reaction results in the 1,3-transposition of the hydroxyl group. For this compound ((E)-but-2-en-1-ol), this rearrangement would lead to the formation of its isomer, 3-buten-2-ol (B146109). The mechanism is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a resonance-stabilized allylic carbocation. Nucleophilic attack by a water molecule at the other end of the allylic system (the C3 position), followed by deprotonation, yields the rearranged alcohol isomer. wikipedia.org Such rearrangements often favor the formation of the more thermodynamically stable alcohol. datapdf.com

Overman Rearrangement of γ-Aryl Crotyl Alcohols

The Overman rearrangement is a powerful diastereoselective researchgate.netresearchgate.net-sigmatropic rearrangement that converts allylic alcohols into allylic trichloroacetamides. uni-regensburg.deorganic-chemistry.orgresearchgate.net The reaction proceeds through an intermediate allylic trichloroacetimidate. uni-regensburg.de This transformation is notable for its clean 1,3-transposition of the alcohol and amine functionalities. organic-chemistry.org

The mechanism begins with the deprotonation of the allylic alcohol (such as a γ-aryl this compound) with a base, which then adds to trichloroacetonitrile (B146778) to form a trichloroacetimidate anion. uni-regensburg.deethernet.edu.et This anion is protonated, yielding the key imidate intermediate. The subsequent rearrangement can be induced thermally or with transition metal catalysts like palladium(II) or mercury(II) salts. researchgate.netethernet.edu.et The reaction is believed to proceed through a concerted, suprafacial, six-membered chair-like transition state, similar to the Claisen rearrangement. uni-regensburg.deorganic-chemistry.org The formation of the stable amide functionality provides a strong thermodynamic driving force, making the reaction essentially irreversible. uni-regensburg.de When applied to secondary allylic alcohols, the rearrangement exhibits high stereoselectivity, preferentially forming (E)-alkenes. uni-regensburg.de

Isomerization to 3-Buten-2-ol

The isomerization of this compound (2-buten-1-ol) to its constitutional isomer, 3-buten-2-ol, is a critical step in certain catalytic processes, such as the dehydration of this compound to produce 1,3-butadiene (B125203). The mechanism and pathway of this isomerization are highly dependent on the catalyst employed.

For instance, in studies using silica-supported metal oxides, the reaction pathway varies:

V₂O₅/SiO₂: The production of 1,3-butadiene proceeds via a stepwise reaction where the isomerization of this compound into 3-buten-2-ol occurs first, followed by the dehydration of 3-buten-2-ol.

Al₂O₃/SiO₂: Both direct dehydration of this compound to 1,3-butadiene and the stepwise pathway involving isomerization to 3-buten-2-ol are observed.

These findings highlight the role of the catalyst in directing the reaction mechanism, either through a concerted dehydration or a stepwise isomerization-dehydration sequence.

Rearrangement of Molecular Ions in Mass Spectrometry

In mass spectrometry, the molecular ion of an alcohol is often weak or undetectable. organic-chemistry.orgresearchgate.net The fragmentation of this compound's molecular ion is characterized by specific rearrangement and cleavage patterns typical of primary alcohols.

Two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like this compound, this would result in the loss of a propyl radical to form a resonance-stabilized cation, although other alpha-cleavage pathways are possible. A prominent peak at an m/z of 31 is a strong indicator of a primary alcohol, resulting from cleavage between the alpha and beta carbons. organic-chemistry.org

Dehydration: Alcohols frequently undergo the elimination of a water molecule, leading to a characteristic [M-18] peak. organic-chemistry.org This is a common feature in the mass spectra of primary alcohols. organic-chemistry.org

Other potential fragmentations include the loss of a single hydrogen atom to produce an [M-1] peak, or the combined loss of water and an alkene. organic-chemistry.org

Crotylation Reaction Mechanisms

Role of Six-Membered Ring Transition States in Diastereoselectivity

The stereochemical outcome of crotylation reactions, which involve the addition of a crotyl group to a carbonyl compound, is often rationalized by the Zimmerman-Traxler model. datapdf.com This model proposes a six-membered, chair-like cyclic transition state involving the metal cation of the crotylating agent coordinated to both the enolate oxygen and the carbonyl oxygen of the electrophile. datapdf.com

The geometry of this transition state minimizes steric hindrance and dictates the diastereoselectivity (syn vs. anti) of the resulting homoallylic alcohol. datapdf.com Key factors influencing the outcome are:

Enolate Geometry: (Z)-enolates typically lead to syn products, while (E)-enolates favor the formation of anti products. This is due to the substituents on the enolate and the aldehyde preferentially occupying pseudo-equatorial positions in the chair-like transition state to minimize 1,3-diaxial interactions.

Steric Hindrance: The substituents on both the aldehyde and the crotyl group will arrange themselves to minimize steric clash within the cyclic transition state, thereby determining the facial selectivity of the addition.

This model is a powerful predictive tool in organic synthesis for designing reactions with high stereocontrol. datapdf.com

Ruthenium-Catalyzed Crotylation via Hydrogen Auto-Transfer

A modern and atom-efficient method for crotylation involves the use of ruthenium catalysts in a hydrogen auto-transfer process. rit.edu This strategy allows for the direct use of primary alcohols as substrates, which are temporarily oxidized in situ to aldehydes, thus avoiding the need for pre-formed organometallic reagents or stoichiometric oxidants and reductants. rit.edu

A proposed mechanism using iodide-bound ruthenium-JOSIPHOS complexes is as follows: rit.edu

Catalyst Activation and Alkoxide Formation: A ruthenium precatalyst reacts with a reactant alcohol to form a ruthenium alkoxide intermediate.

Aldehyde Formation: This alkoxide undergoes β-hydride elimination, releasing the corresponding aldehyde and forming a ruthenium hydride species.

Crotylruthenium Formation: The ruthenium hydride reacts with a diene, such as 1,3-butadiene or methylallene, through hydroruthenation to generate an active π-crotylruthenium nucleophile.

C-C Bond Formation: The crotylruthenium species adds to the aldehyde (generated in step 2) to form a new ruthenium alkoxide of the homoallylic alcohol product.

Catalyst Regeneration: The product alkoxide is exchanged with a molecule of the starting alcohol, releasing the final crotylated product and regenerating the initial ruthenium alkoxide, thereby closing the catalytic cycle. rit.edu

This process is highly efficient, capable of producing anti-crotylation products with excellent levels of diastereo- and enantioselectivity. rit.edu

Table 1: Summary of Mechanistic Features

Reaction Type Key Intermediate(s) Transition State/Key Step Outcome
Oxotropic Rearrangement Resonance-stabilized allylic carbocation Protonation of -OH, loss of H₂O Isomerization to 3-buten-2-ol
Overman Rearrangement Allylic trichloroacetimidate researchgate.netresearchgate.net-Sigmatropic rearrangement via chair-like state Allylic trichloroacetamide
Isomerization 3-Buten-2-ol Catalyst-dependent (stepwise or direct) Precursor to 1,3-butadiene
Mass Spectrometry Molecular ion (radical cation) Alpha-cleavage, Dehydration ([M-18]) Characteristic fragment ions (e.g., m/z 31)
Diastereoselective Crotylation Metal enolate, Aldehyde Zimmerman-Traxler six-membered chair-like state Syn or anti homoallylic alcohol
Ru-Catalyzed Crotylation Ru-alkoxide, Ru-hydride, π-Crotyl-Ru Hydrogen auto-transfer, Hydroruthenation Anti homoallylic alcohol

Iridium-Catalyzed Crotylation Pathways

Mechanistic investigations into iridium-catalyzed reactions have revealed sophisticated pathways for the crotylation of carbonyl compounds, primarily operating via a transfer hydrogenation mechanism. nih.govrsc.org This approach is notable for its ability to generate the requisite aldehyde electrophile directly from a primary alcohol in situ, thereby bypassing the need for stoichiometric metallic reagents and separate oxidation steps. nih.govacs.org The active catalyst is typically an ortho-cyclometallated iridium C,O-benzoate complex, which can be generated in situ or used as a chromatographically isolated single-component precatalyst. nih.govacs.org

The catalytic cycle is initiated by the iridium complex, which facilitates the dehydrogenation of a primary alcohol to generate an aldehyde and an iridium-hydride species. nih.gov Concurrently, the catalyst activates an allylic acetate, such as α-methyl allyl acetate, which serves as a surrogate for preformed crotylmetal reagents. nih.govacs.org This activation leads to the formation of a nucleophilic π-crotyl-iridium intermediate. acs.org Subsequent addition of this organometallic nucleophile to the in situ-generated aldehyde furnishes the homoallylic alcohol product. nih.gov When starting directly from an aldehyde, a terminal reductant like isopropanol (B130326) is employed to facilitate the transfer hydrogenation process. acs.org

A significant advantage of this methodology is the high level of stereocontrol. The use of chiral phosphine (B1218219) ligands, such as (S)-SEGPHOS, in the iridium complex leads to products with excellent anti-diastereoselectivity and high enantioselectivity. nih.govacs.org Mechanistic experiments have demonstrated a rapid equilibration between the alcohol and aldehyde oxidation states preceding the carbon-carbon bond formation. acs.org Furthermore, studies indicate a reversible ionization of the allylic acetate, with a rapid π-facial interconversion of the resulting π-crotyl intermediate, which occurs before the carbonyl addition step. acs.org

The development of an isolable, single-component iridium precatalyst has provided significant enhancements over the in situ method. This isolated catalyst allows reactions to be conducted at considerably lower temperatures (e.g., 60 °C vs. 90 °C), which not only shortens reaction times but also improves both anti-diastereoselectivity and enantioselectivity. nih.gov The milder conditions also broaden the substrate scope to include thermally sensitive aldehydes that are incompatible with the higher temperatures required for in situ catalyst generation. nih.gov

Detailed research findings highlight the efficiency and selectivity of this catalytic system across various substrates.

Table 1: Performance of Isolated Iridium Catalyst (S)-I in Carbonyl Crotylation from the Aldehyde Oxidation Level. nih.govReactions performed using the chromatographically isolated precatalyst at 60 °C with isopropanol as the terminal reductant. nih.gov

The versatility of the iridium-catalyzed system is also demonstrated in the direct coupling from the alcohol oxidation level, where the substrate alcohol itself serves as the hydrogen donor and aldehyde precursor.

Table 2: Iridium-Catalyzed Transfer Hydrogenative Crotylation of Primary Alcohols. nih.govReactions performed using an in situ generated catalyst at 80-90 °C with α-methyl allyl acetate as the crotyl source. nih.gov

Stereochemical Aspects of Crotyl Alcohol in Organic Transformations

Stereoselective Synthesis of Crotyl Alcohol Derivatives

The synthesis of this compound derivatives often focuses on achieving high levels of diastereo- and enantioselectivity, which are critical for building complex molecules with defined stereocenters.

Crotylation reactions, which involve the addition of a crotyl group to a carbonyl compound, are fundamental for the stereoselective construction of homoallylic alcohols. These reactions are analogous to aldol (B89426) reactions and are among the most important organometallic methods for controlling acyclic stereochemistry libretexts.org.

Lewis acid-promoted crotylation reactions of chiral α-substituted aldehydes have been extensively studied, with the diastereoselection and absolute stereochemistry determined by the local chiralities of both the aldehyde and the crotylating reagent libretexts.org. For instance, double-stereodifferentiating crotylation reactions using chiral (E)-crotylsilanes have been shown to yield specific homoallylic alcohol diastereomers with high levels of Felkin induction libretexts.org.

A significant advancement in enantioselective crotylation involves the use of Sc(OTf)₃-catalyzed reactions with 1,2-diaminochlorocrotylsilane reagents. This methodology has demonstrated a broader substrate scope compared to other asymmetric crotylation methods, providing high enantiomeric excesses (e.g., 93-99% ee) solubilityofthings.comrsc.org. Historically, Brown's chiral crotylborane methodology has been widely employed for its high diastereo- and enantioselectivity in aldehyde crotylation, despite certain practical limitations solubilityofthings.comrsc.org.

More recently, highly enantioselective crotylation of aldehydes has been achieved via an acid-catalyzed allyl-transfer reaction from chiral crotyl-donors, which are readily accessible and environmentally friendly nih.gov. Another approach involves diastereoselective Petasis-borono-Mannich crotylation reactions, where chiral α-heteroatom aldehydes react with (E)- or (Z)-crotylboronates and primary amines to produce γ-addition products with high diastereomeric and enantiomeric ratios researchgate.net.

In palladium-catalyzed allylation of N-tert-butanesulfinyl imines, this compound can act as an allylic alcohol, leading to homoallylic amines with high diastereoselectivity, predominantly forming the anti-diastereomer researchgate.net. Furthermore, potassium organotrifluoroborate salts have emerged as stable and practical reagents for highly diastereoselective crotylation of both ketones and aldehydes, catalyzed by Lewis acids like BF₃·OEt₂ or montmorillonite (B579905) K10 clay wikipedia.orgmdpi.com. A new Lewis base catalyst has also been developed for practical enantio- and diastereoselective crotylation of unsaturated aldehydes using E- and Z-crotyltrichlorosilanes asm.org.

Chirality pairing is a powerful concept in stereoselective synthesis, allowing for the controlled generation of specific stereoisomers by matching the chirality of a reagent with that of a catalyst. In the context of homoallylic alcohol synthesis, this strategy has been successfully applied to crotylation reactions.

Stereodivergent syntheses of enantioenriched homoallylic alcohols have been developed using chiral nonracemic α-CH₂Bpin-substituted crotylboronate sci-hub.seresearchgate.net. A chiral phosphoric acid (S)-A-catalyzed asymmetric allyl addition with this reagent yields Z-anti-homoallylic alcohols with excellent enantioselectivities and Z-selectivities. Remarkably, using the enantiomeric catalyst (R)-A completely reverses the stereoselectivity, leading to E-anti-homoallylic alcohols with high E-selectivities and excellent enantioselectivities sci-hub.seresearchgate.net. This "chirality pairing" between the boron reagent and the catalyst enables the selective obtainment of two complementary stereoisomers from the same starting boron reagent sci-hub.seresearchgate.net.

Similarly, the highly stereo- and enantioselective synthesis of (E)-δ-hydroxymethyl-anti-homoallylic alcohols can be achieved through reactions between aldehydes and chiral nonracemic α-borylmethyl-(E)-crotylboronate conicet.gov.ar. The enantiomeric excess of the product is dictated by the optical purity of the boron reagent, as the reaction proceeds via chirality transfer conicet.gov.ar. Moreover, the inherent Z-selectivity in aldehyde allylation with α-boryl-(E)-crotylboronate can be inverted to excellent E-selectivity for δ-boryl-anti-homoallylic alcohols by employing a Lewis acid such as BF₃·OEt₂ as a catalyst nih.gov.

Stereochemistry in Catalytic Processes

Catalytic processes play a vital role in achieving stereochemical control in reactions involving this compound, offering efficient and selective pathways for its transformation.

The selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols, such as crotonaldehyde (B89634) to this compound, is a challenging yet important transformation in fine chemical synthesis researchgate.netsci-hub.se. While thermodynamics often favor the hydrogenation of the C=C bond over the C=O bond, specific catalysts can direct the selectivity towards this compound researchgate.netsci-hub.sefrontiersin.org.

Catalysts like Ir/TiO₂ have shown high selectivity for this compound production from crotonaldehyde hydrogenation, with the choice of Ir precursor significantly influencing the catalytic performance by altering Ir-TiOx interactions, dispersion, and surface acidity sci-hub.senih.gov. Rh₁/MoS₂ single-atom catalysts (SACs) have demonstrated 100% selectivity for crotonaldehyde hydrogenation to this compound under mild conditions, attributed to a steric confinement effect of pocket-like active sites that preferentially adsorb the carbonyl group mdpi.com. Similarly, Pt/CeO₂ catalysts can yield up to 80% this compound from crotonaldehyde after high-temperature reduction.

Beyond the formation of this compound, its further transformations can also involve stereochemical considerations. In the hydrogenation of this compound, both 1-butanol (B46404) (hydrogenation product) and butyraldehyde (B50154) (isomerization product) can be formed. The ratio of these products can be precisely controlled by adjusting parameters such as the electrolytic current for atomic hydrogen production and the concentration of this compound, indicating a controllable product selectivity.

Furthermore, the diastereoselective aza-Wacker cyclization of O-allyl hemiaminals, which can be derived from allylic alcohols like trans-crotyl alcohol, provides vicinal aminoalcohol derivatives with exquisite diastereoselectivity. For example, asymmetric aldol chemistry can yield enantioenriched allylic alcohol from crotonaldehyde, which is then converted and cyclized to oxazolidine (B1195125) with high diastereoselectivity and no epimerization of the α-methyl stereocenter.

Prochirality is a concept of significant importance in biological chemistry, describing molecules that can be converted from achiral to chiral in a single chemical step libretexts.org. This compound itself can be considered in the context of prochirality, particularly when its derivatives or related structures interact with enzymes.

Enzymes are known for their remarkable ability to differentiate between prochiral faces or hydrogens of a substrate, leading to highly specific stereochemical outcomes libretexts.org. While direct examples of this compound's prochirality in de novo biochemical synthesis leading to a chiral center on the crotyl moiety itself are less commonly detailed, its role as a substrate analogue in enzymatic studies highlights this influence.

For instance, this compound has been used as a substrate analogue in studies of Lachrymatory Factor Synthase (LFS) from Allium cepa (onion). In this context, this compound binds within the enzyme's active site, and its binding geometry influences the potential configuration of the product. The enzyme's active site, including a well-defined water channel, dictates how the substrate analogue interacts, thereby influencing the stereochemical path of the reaction. This demonstrates how the enzyme's environment can impose stereochemical control on a prochiral or geometrically isomeric substrate. Alcohol dehydrogenases (ADHs), for example, are a class of enzymes that catalyze the reversible oxidation of alcohols, and their stereodiscrimination can be influenced by factors like pressure and cosolvents. These enzymes often focus on asymmetric reduction of ketones and enantioselective oxidation of secondary alcohols, but the general principle of enzyme-mediated stereocontrol applies to primary alcohols as well.

Stereochemical Influence on Reaction Pathways

The stereochemistry of this compound, whether as a starting material or as a structural motif within a reagent, profoundly influences the pathways and outcomes of organic reactions. The precise control over the relative and absolute stereochemistry during crotylation and subsequent transformations is essential for the synthesis of complex molecules, particularly polyketide natural products.

In crotylation reactions, the geometry of the crotylating agent (E- or Z-crotylboronates, crotylsilanes, etc.) directly dictates the diastereomeric outcome of the newly formed homoallylic alcohol libretexts.orgresearchgate.netnih.gov. For example, the use of chiral (E)-crotylsilanes in double-stereodifferentiating reactions leads to specific syn or anti homoallylic alcohols, with the stereochemistry of the emerging hydroxyl group controlled by Felkin induction and the methyl-bearing stereogenic center independently controlled by the absolute configuration of the C-SiR₃ bond libretexts.org.

The choice of catalyst and reaction conditions can further modulate this stereochemical influence. Lewis acids or chiral catalysts can invert or enhance the inherent selectivity of crotyl reagents, leading to complementary stereoisomers sci-hub.seresearchgate.netnih.gov. This ability to switch stereochemical outcomes from the same starting materials, as seen in chirality pairing strategies, underscores the profound influence of stereochemistry on reaction pathways sci-hub.seresearchgate.net.

Furthermore, the stereochemical information embedded in this compound derivatives can be propagated through multi-step syntheses. For instance, the diastereoselective aza-Wacker cyclization of O-allyl hemiaminals derived from allylic alcohols maintains the stereochemical integrity of the α-methyl stereocenter. In complex fragment couplings for natural product synthesis, the stereochemistry of crotyl-derived units plays a crucial role in ensuring efficient chirality transfer during subsequent rearrangements and cyclizations asm.org. The ability to precisely control the stereochemistry at multiple contiguous centers, as demonstrated in the synthesis of anti,anti-dipropionate stereotriads via mismatched double asymmetric crotylboration, highlights the critical role of this compound's stereochemical aspects in overcoming synthetic challenges.

Computational Chemistry and Theoretical Studies on Crotyl Alcohol

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) calculations are a cornerstone in the theoretical study of reaction pathways involving crotyl alcohol. DFT has been extensively applied to understand the selective oxidation of this compound to crotonaldehyde (B89634) over palladium (Pd(111)) model catalysts. These studies indicate that the reaction likely proceeds through an allyl alkoxide intermediate, which then follows distinct reaction channels epa.govfishersci.caontosight.aiindiamart.com. Furthermore, DFT calculations have been employed to investigate the catalytic conversion of ethanol (B145695) into valuable chemical products, where this compound is identified as an intermediate in the Guerbet reaction pathway leading to butanol formation fishersci.cathegoodscentscompany.com. The hydrogenation of crotonaldehyde to yield this compound on platinum (Pt(111)) surfaces has also been explored using DFT, providing insights into the reaction mechanism and dominant pathways fishersci.com. In allylation reactions, DFT calculations have been instrumental in analyzing reaction mechanisms and predicting selectivities when crotyl bromide acts as an allylating agent fishersci.com. DFT studies have also contributed to understanding the impact of co-adsorbed oxygen on the adsorption of crotonaldehyde, which is crucial for the selective oxidation of this compound wikipedia.org.

Modeling Adsorption Modes and Energetics on Catalytic Surfaces

Computational modeling, particularly using DFT, has provided significant insights into the adsorption modes and energetics of this compound on catalytic surfaces. For instance, studies on Pd(111) model catalysts reveal that this compound adsorbs intact, with its carbon-carbon double bond positioned parallel to the surface epa.govfishersci.caontosight.ai. An adsorption mode where both the C=C and oxygen bonds are somewhat aligned parallel to the surface is energetically favored at substrate temperatures below 200 K fishersci.ca. The saturation monolayer coverage of this compound on Pd(111) has been determined to be approximately 0.15 ML, which is influenced by the molecule's conformational flexibility and its steric footprint epa.govontosight.ai. The strength of adsorption is quantified by the adsorption energy (Eads), and DFT investigations frequently focus on optimizing adsorption geometries and energetics fishersci.com. Computational studies have also shown that the presence of co-adsorbed oxygen can weaken the adsorption of reactively formed crotonaldehyde, thereby suppressing undesired decarbonylation pathways in the selective oxidation of this compound wikipedia.org.

Transition State Analysis and Activation Energy Predictions

Transition state analysis and the prediction of activation energies (Ea) are critical for understanding the kinetics and mechanisms of chemical reactions involving this compound fishersci.comnih.govepa.govnih.gov. These computationally intensive techniques allow researchers to map out the energy barriers for elementary reaction steps fishersci.com. In allylation reactions involving crotyl bromide, computational analysis has predicted activation energies for the formation of different diastereomers. For example, in the allylation of ortho-substituted benzaldehydes with crotyl bromide, the activation energies for the syn- and anti-diastereomers were calculated to be 5.7 kcal/mol and 8.1 kcal/mol, respectively, with the syn product being more exothermic fishersci.com.

Table 1: Predicted Activation Energies for Allylation of ortho-Cl Benzaldehyde with Crotyl Bromide

Product DiastereomerActivation Energy (kcal/mol)Exothermicity (kcal/mol)
syn5.7-4.0
anti8.1-2.7

Data derived from computational analysis fishersci.com.

DFT calculations are also employed to determine activation barrier heights for various reactions, including hydrogen shift reactions epa.gov. In the context of crotonaldehyde hydrogenation to this compound, computational studies indicate that the apparent barriers for the dominant reaction pathways leading to different products can be similar, posing a challenge for achieving high selectivity towards this compound fishersci.com. The ability of computational methods to predict the "point of no return" or transition state of a reaction is crucial for designing more efficient synthetic routes nih.gov.

Molecular Orbital Analysis and Spectroscopic Correlations

Molecular orbital (MO) analysis, often coupled with spectroscopic correlations, provides detailed insights into the electronic structure and bonding of this compound and its interactions with surfaces. Metastable De-excitation Spectroscopy (MDS), combined with DFT, has been utilized to probe the bonding and reactivity of this compound over Pd(111) fishersci.ca. MDS measurements reveal distinct features linked to the molecular orbitals of the adsorbed alcohol, including emissions from the hydrocarbon skeleton, the oxygen non-bonding (O n), and carbon-carbon pi (C=C π) states fishersci.ca. DFT calculations of the density of states for various adsorption configurations show excellent agreement with experimental MDS measurements fishersci.ca.

Furthermore, angular-dependent C K-edge NEXAFS (Near-Edge X-ray Absorption Fine Structure) measurements on this compound demonstrate resonances associated with C 1s transitions to π* and σ* lowest unoccupied molecular orbitals (LUMOs) epa.govontosight.ai. The angular variation of the π*C=C resonance intensity is consistent with an essentially coplanar allyl moiety, suggesting strong bonding with the palladium surface epa.govontosight.ai. Studies have also indicated that intramolecular changes can lead to an inversion in the assignment of the first two molecular orbitals between the alcohol and its corresponding aldehyde, a finding consistent with both DFT and UPS (Ultraviolet Photoelectron Spectroscopy) studies of the free molecules fishersci.ca. Molecular orbital theory provides a theoretical framework for interpreting spectroscopic data, such as correlations between HOMO/LUMO energies and UV spectroscopy wikipedia.org.

Simulation of Solvent Effects in Computational Models

The simulation of solvent effects in computational models is crucial for accurately predicting reaction outcomes in condensed phases. Implicit solvent models can offer qualitative insights into solvent effects, but they may underestimate the impact of strong hydrogen bonding nih.gov. More advanced explicit solvation models (eSMS) are often necessary to accurately describe hydrogen bonding and the stabilization of transition and product states by surrounding solvent molecules, especially for reactions involving O-H bond cleavage nih.gov. For instance, computational studies have evaluated solvent effects using models like the Polarizable Continuum Model (PCM) in conjunction with DFT calculations for conformational analysis fishersci.com. The inadequacy of implicit solvent models to significantly alter adsorption energetics highlights the importance of modeling dynamic solvent effects for a comprehensive understanding of catalytic processes fishersci.com.

Computational Design of Catalytic Materials

Computational chemistry serves as a powerful tool in the design and optimization of catalytic materials for reactions involving this compound. By employing techniques such as DFT and advanced simulations, researchers gain fundamental insights into reaction mechanisms and catalyst performance, which is vital for optimizing industrial processes and developing sustainable biofuel utilization fishersci.ca. Computational methods facilitate the design of more efficient chemical reactions, leading to the synthesis of various useful compounds nih.gov. The application of computational design principles extends to solid catalysts, guiding the development of novel materials nih.gov. Computational studies contribute to understanding how different metal catalysts behave in the hydrogenation of α,β-unsaturated aldehydes, which is directly relevant to producing this compound selectively fishersci.ca. Furthermore, computational modeling is actively used to explore reaction mechanisms and the specific role of catalysts, such as hydroxyapatite, in the conversion of ethanol to butanol, where this compound is an intermediate fishersci.ca. The integration of machine learning models with DFT calculations for predicting activation barriers represents a cutting-edge approach to accelerate the design of catalytic pathways.

Applications of Crotyl Alcohol in Complex Molecule Synthesis and Advanced Materials

Role as a Chiral Building Block in Natural Product Synthesis

Crotyl alcohol serves as a crucial chiral building block in the synthesis of various natural products, particularly due to its capacity for stereocontrolled reactions. nih.govacs.org

Synthesis of Antitumor Agents

This compound is employed as a starting material in the synthesis of antitumor agents, such as 14-azacamptothecin (B1247539) and 10,11-methylenedioxy-14-azacamptothecin. These compounds exhibit anticancer properties. sigmaaldrich.comcenmed.com

Total Synthesis of Discodermolide

This compound plays a role as a precursor in the total synthesis of discodermolide, a natural product known for its significant anticancer activity and potent promotion of tubulin assembly. sigmaaldrich.comcenmed.comwikipedia.org The synthesis of discodermolide often involves crotylation reactions, utilizing reagents derived from this compound to achieve stereocontrolled elaboration of specific molecular segments. nih.govacs.orgscispace.com

Synthesis of Polyketide Structures

In the synthesis of complex polyketide natural products, this compound, particularly through asymmetric crotylation methodology, is instrumental in introducing absolute stereochemistry into various subunits. acs.org This highlights its importance in constructing intricate carbon frameworks with precise stereochemical control.

Precursor to Specialty Chemicals and Advanced Intermediates

This compound is a key intermediate in the production of a range of specialty chemicals and advanced intermediates, serving various industries including pharmaceuticals, agrochemicals, and fragrances. ontosight.aichemimpex.compmarketresearch.com

Production of Crotonaldehyde (B89634) and Crotonic Acid

This compound can be oxidized to produce crotonaldehyde, an α,β-unsaturated aldehyde. nih.gov This oxidation can be achieved using selective oxidation catalysts, such as gold-palladium (AuPd) bimetallic catalysts. Crotonaldehyde, in turn, can be further oxidized to crotonic acid. wikipedia.org

The following table summarizes the production of crotonaldehyde from this compound:

ReactantProductReaction TypeCatalyst (Example)
This compoundCrotonaldehydeOxidationAuPd bimetallic catalysts

Synthesis of 1,3-Butadiene (B125203) via Catalytic Processes

This compound is an intermediate in the production of 1,3-butadiene, a crucial monomer for synthetic rubber and other polymers. jst.go.jpresearchgate.netmdpi.comosti.gov This synthesis often involves the dehydration of this compound over solid acid catalysts. jst.go.jpresearchgate.net For instance, commercial silica-alumina catalysts have demonstrated high conversion rates of this compound to 1,3-butadiene. jst.go.jp The process can also be part of a multi-step conversion of ethanol (B145695) to 1,3-butadiene, where ethanol is first converted to acetaldehyde (B116499), then to crotonaldehyde, which is subsequently reduced to this compound, and finally dehydrated to 1,3-butadiene. researchgate.netmdpi.comosti.gov

The following table outlines the catalytic conversion of this compound to 1,3-butadiene:

ReactantProductReaction TypeCatalyst (Example)Selectivity (Example)
This compound1,3-ButadieneDehydrationSilica-alumina catalysts≥ 95% jst.go.jp

Polymer Production and Modified Materials

This compound serves as a valuable monomer in the production of polymers, contributing to the development of materials with desirable mechanical and thermal properties chemimpex.com. Its chemical structure, featuring a reactive double bond and a hydroxyl group, allows for its incorporation into polymer chains and participation in cross-linking reactions.

Detailed Research Findings:

Monomer and Cross-linking Agent: this compound acts as a monomer in polymer synthesis chemimpex.com. Furthermore, it is utilized as a cross-linking agent for various resins, which helps in enhancing the structural integrity and performance of polymeric materials pmarketresearch.com. This role is crucial in developing advanced materials with tailored properties.

Epoxidation for Polymeric Applications: Research has demonstrated the successful epoxidation of this compound to its corresponding epoxides. For instance, hybrid catalysts based on polyoxometalate and polymer have been effectively employed to oxidize allylic alcohols, including this compound, yielding epoxides in high yields, typically ranging from 79% to 88% mdpi.com. The reusability of these catalysts has been confirmed, with no significant loss of catalytic activity observed after multiple cycles in the epoxidation of this compound mdpi.com.

Precursor for Plasticizers: this compound is also identified as a precursor for the synthesis of various plasticizers . Plasticizers are additives that increase the plasticity or fluidity of a material, commonly used to improve the flexibility and durability of plastics.

Surfactant Production: The versatility of this compound extends to its use in the production of surfactants evitachem.com. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, and are widely used in detergents, emulsifiers, and foaming agents.

Potential in Biofuel Production and as Sustainable Solvents

This compound is gaining attention for its potential roles in the burgeoning fields of biofuel production and as a sustainable alternative to conventional solvents. Its favorable characteristics contribute to its consideration in green chemistry initiatives.

Detailed Research Findings:

Biofuel Intermediate: this compound plays a role as an intermediate in the production of certain biofuels. A notable example is its involvement in the pathway for producing butadiene from ethanol rsc.org. In this process, crotonaldehyde is first reduced to this compound, which then undergoes dehydration to yield butadiene rsc.org. Butadiene is a crucial chemical used in the production of synthetic rubber and other polymers, and its sustainable production from bio-based feedstocks is an area of active research. The global supply of ethanol, predominantly from agricultural biomass, makes it a potential feedstock for sustainable butadiene production rsc.org.

Sustainable Solvent Properties: this compound is being explored for its application as a solvent in various chemical processes chemimpex.comevitachem.com. It is recognized for its favorable characteristics, including low toxicity and biodegradability, which position it as a sustainable alternative to traditional, less environmentally friendly solvents chemimpex.com. This aligns with the broader shift towards bio-based chemicals and sustainability goals in industries such as coatings and adhesives pmarketresearch.com. Alcohols, in general, are considered solvents with low environmental risk rsc.org.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₈O chemimpex.comsigmaaldrich.com
Molecular Weight72.11 g/mol chemimpex.comnih.gov
AppearanceColorless to almost colorless clear liquid chemimpex.com
Boiling Point120 - 122 °C chemimpex.comontosight.ai
Density0.850 g/cm³ (at 20 °C) chemimpex.comontosight.ai
Refractive Index1.430 (at 20 °C) chemimpex.comthegoodscentscompany.com
Solubility in WaterModerately soluble wikipedia.org
Solubility in Organic SolventsMiscible with most organic solvents wikipedia.orgontosight.ai

Comparative Studies and Structure Activity Relationships

Comparison with Other Unsaturated Alcohols (e.g., Allyl Alcohol, Cinnamyl Alcohol)

Crotyl alcohol (CH₃CH=CHCH₂OH) is a primary allylic alcohol, characterized by a hydroxyl group positioned adjacent to a carbon-carbon double bond. solubilityofthings.comwikipedia.org This structural feature is shared with other unsaturated alcohols such as allyl alcohol (CH₂=CHCH₂OH) and cinnamyl alcohol (C₆H₅CH=CHCH₂OH). wikipedia.orgfishersci.com

Physical Properties Comparison:

CompoundMolecular FormulaState (at room temp)Boiling Point (°C)Melting Point (°C)Density (g/cm³)Water SolubilityKey Structural Features
Allyl AlcoholC₃H₆OColorless liquid96-98 chemicalbook.com-129 chemicalbook.com0.854 chemicalbook.comMiscible fishersci.co.ukchemcess.comSmallest allylic alcohol
This compoundC₄H₈OColorless liquid121.2 wikipedia.org< 25 wikipedia.org0.8454 wikipedia.orgPartially soluble solubilityofthings.comMethyl group, cis/trans isomers wikipedia.org
Cinnamyl AlcoholC₉H₁₀OWhite crystalline solid (pure) / Yellow oil (impure) wikipedia.orgchemicalbook.com250 wikipedia.org30-33 wikipedia.org1.044 wikipedia.orgSlightly soluble wikipedia.orgfishersci.casolubilityofthings.comPhenyl group, (E)-isomer common wikipedia.orgchemicalbook.com

Reactivity in Oxidation: Comparative kinetic studies on the oxidation of α,β-unsaturated alcohols by oxidants like pyridinium (B92312) bromochromate and imidazolium (B1220033) dichromate reveal a consistent order of reactivity: Cinnamyl alcohol > this compound > Allyl alcohol. jocpr.comtsijournals.comasianpubs.org This trend is attributed to the electronic effects of the substituents. The phenyl group in cinnamyl alcohol enhances reactivity through both mesomeric and inductive effects. This compound, possessing a methyl group, exhibits a faster reaction rate than allyl alcohol due to the inductive effect of the methyl group. jocpr.comtsijournals.com

Enzyme Binding Affinity: Unsaturated alcohols generally serve as better substrates for human liver alcohol dehydrogenase (ADH) compared to their saturated counterparts. uclan.ac.uk Increased binding affinity, indicated by lower Km values, correlates with increasing carbon chain length and the presence of unsaturation. For instance, the Km values for 2-propen-1-ol (allyl alcohol) and 2-buten-1-ol (this compound) with human liver ADH were measured at 0.05 mM and 0.01 mM, respectively. uclan.ac.uk

Structure-Activity Relationships in Catalytic Hydrogenation and Oxidation

Catalytic Hydrogenation: The selective hydrogenation of crotonaldehyde (B89634) to this compound is a significant reaction in fine chemical synthesis. aip.org The structure of the catalyst plays a critical role in determining activity and selectivity.

Silver Catalysts: For silver catalysts, particularly Ag/TiO₂, the selectivity towards this compound can be structure-sensitive. Larger silver particles, which are likely to have an increased fraction of Ag(111) planes, favor the hydrogenation of the carbonyl (C=O) group, leading to higher formation rates of the desired unsaturated alcohol. mpg.de

Palladium and Platinum Catalysts: In the hydrogenation of crotonaldehyde over supported palladium and platinum catalysts, the reaction is often structure-sensitive. For Pt/SiO₂, the selectivity to this compound increases with increasing particle size. This is because larger particles tend to emphasize (111) facets, which are more conducive to the adsorption of crotonaldehyde via its carbonyl bond, thereby promoting the formation of this compound over butanal. aip.org

Modified Iridium Catalysts: NbOₓ-modified Ir/SiO₂ catalysts demonstrate high activity and selectivity for the gas-phase hydrogenation of crotonaldehyde to this compound, achieving yields up to 87%. acs.org This enhanced performance is linked to the strong adsorption of crotonaldehyde on the NbOₓ species due to their high Lewis acidity. Furthermore, the formation of hydride species at the interface between the iridium metal and NbOₓ species is suggested to promote selective hydrogenation and suppress over-hydrogenation of the produced this compound. acs.org

Cerium-Samarium Oxide Supported Platinum Catalysts: The introduction of samarium (Sm) in Pt/CeₓSm₁₋ₓO₂₋δ catalysts promotes the selective hydrogenation of the C=O bond to this compound, attributed to the formation of strong Lewis acidic sites. researchgate.net Interestingly, for Pt/Ce₀.₈Sm₀.₂O₂₋δ catalysts, increasing reduction temperatures lead to a decrease in crotonaldehyde conversion but an increase in selectivity to this compound. researchgate.net

Catalytic Oxidation: The selective oxidation of allylic alcohols is a redox-driven process.

Palladium Catalysts: The oxidative dehydrogenation of this compound to crotonaldehyde has been explored over Pd(111) surfaces. acs.org Studies indicate that allylic alcohol oxidation is catalyzed by electron-deficient, surface Pd(II) species (PdO) via a redox mechanism. researchgate.net For selective oxidation of crotyl and cinnamyl alcohol over Pd/alumina catalysts, the density of isolated Pd²⁺ atoms correlates directly with the catalyst turnover frequency, suggesting these oxide-like palladium centers are the active sites. Conversely, large metallic palladium clusters are intrinsically less active. researchgate.net High activities for the selective oxidation of crotyl and cinnamyl alcohol to their respective aldehydes can be achieved by carefully tuning the mesopore architecture of Pd nanoparticles on mesoporous silica (B1680970) supports. researchgate.net

Influence of Substituents on Reactivity and Selectivity

The presence and nature of substituents on unsaturated alcohols significantly impact their chemical behavior, influencing both reactivity and selectivity in various reactions.

Influence on Reactivity: As observed in oxidation reactions, the order of reactivity (Cinnamyl alcohol > this compound > Allyl alcohol) is a direct consequence of substituent effects. The phenyl group in cinnamyl alcohol provides significant electronic stabilization through both mesomeric and inductive effects, making the double bond and the allylic hydroxyl group more susceptible to oxidation. jocpr.comtsijournals.com In this compound, the methyl group exerts an inductive effect, enhancing its reactivity compared to allyl alcohol, which lacks such an activating substituent. jocpr.comtsijournals.com

In catalytic hydrogenation, the number of electron-donating groups can correlate with catalytic activity. For instance, in the gas-phase hydrogenation of alkynols over Pd/Al₂O₃, a decreasing activity sequence of tertiary > secondary > primary alkynols was observed, suggesting that electron-donating methyl groups near the reactive site can influence the catalytic process. mdpi.com

Influence on Selectivity: Substituents, particularly those integrated into the catalyst system or the substrate's structure, can steer the selectivity of reactions.

Catalyst Modifiers: The introduction of specific dopants or promoters to heterogeneous catalysts can create or enhance active sites that favor desired reaction pathways. For example, the incorporation of samarium into Pt/CeO₂ catalysts (Pt/CeₓSm₁₋ₓO₂₋δ) generates strong Lewis acidic sites that promote the selective hydrogenation of the C=O bond in crotonaldehyde to yield this compound. researchgate.net Similarly, NbOₓ modification of Ir/SiO₂ catalysts enhances selectivity to this compound by promoting the strong adsorption of crotonaldehyde via its Lewis acidity and suppressing the undesirable over-hydrogenation of the product. acs.org

Substrate Structure and Isomerism: The geometric isomerism (cis/trans) inherent to this compound can influence its participation in reactions. For instance, in Rh(III)-catalyzed cyclopropanation of allylic alcohols, both trans- and cis-1,2-disubstituted primary allylic alcohols, including this compound, yield cyclopropanes with excellent diastereoselectivity, indicating a stereospecific transformation with respect to the alkene. The presence of an unhindered hydroxyl group is crucial for the reaction to occur effectively. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying crotyl alcohol and resolving structural isomers in mixtures?

this compound (C₄H₈O) can be analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization or mass spectrometry detection. For isomer resolution, system suitability criteria (e.g., resolution ≥15 between adjacent peaks, tailing factor 0.8–1.8) should be validated using reference standards . For unsaturated alcohols like this compound, coupling GC with infrared spectroscopy (IR) can confirm the presence of hydroxyl (-OH) and C=C bonds, with characteristic IR bands near 3656 cm⁻¹ (OH stretch) and 1650–1680 cm⁻¹ (C=C stretch) .

Q. How can the purity of this compound be assessed, and what are common impurities?

Purity is determined via chromatographic methods (e.g., GC or HPLC) with relative response factor calculations. Impurities may include related alcohols (e.g., allyl alcohol), aldehydes (e.g., crotonaldehyde), or oxidation byproducts. A sample solution is spiked with reference standards (e.g., USP-grade alcohols) to quantify impurities using the formula: Result=rR×100\text{Result} = \frac{r}{R} \times 100

where rr = peak response of impurities and RR = total peak response excluding solvent .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • IR Spectroscopy : Identifies functional groups via OH (3656 cm⁻¹) and C=C (1650–1680 cm⁻¹) stretches .
  • NMR Spectroscopy : ¹H NMR shows peaks at δ 1.6–1.8 ppm (CH₃), δ 4.1–4.3 ppm (CH₂-OH), and δ 5.6–5.8 ppm (C=C-H) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 72 (C₄H₈O⁺) and fragmentation patterns confirm the structure .

Advanced Research Questions

Q. How does this compound behave as an intermediate in catalytic reactions, and what surface chemistry governs its conversion?

In ethanol-to-1,3-butadiene catalysis (e.g., MgO/SiO₂ systems), this compound forms via Meerwein-Ponndorf-Verley (MPV) reduction of crotonaldehyde. Surface-bound intermediates include physisorbed this compound and deprotonated species, which desorb as 1,3-butadiene. In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and density functional theory (DFT) simulations reveal stabilization of reactive intermediates on acidic sites .

Q. What metabolic pathways convert this compound into toxic species, and how can these be studied in vitro?

this compound is oxidatively bioactivated to crotonaldehyde (CA) via alcohol dehydrogenase (ADH) and cytochrome P450 enzymes. CA forms protein adducts, leading to cytotoxicity. Hepatocyte models (e.g., mouse hepatocytes) treated with this compound show dose-dependent carbonylation of proteins, measured via 2,4-dinitrophenylhydrazine (DNPH) assays. Competitive inhibition with ADH inhibitors (e.g., 4-methylpyrazole) validates pathway specificity .

Q. How can discrepancies in chromatographic data for this compound be resolved?

Contradictions in retention times or peak resolutions may arise from column degradation, detector sensitivity, or co-eluting impurities. Solutions include:

  • System Suitability Tests : Verify column performance using resolution solutions (e.g., NLT 30 resolution between crotyl and stearyl alcohols) .
  • Alternative Detectors : Switch from FID to MS detection for higher specificity.
  • Spiked Recovery Studies : Add known impurities to assess method accuracy .

Q. What computational models are used to predict this compound’s reactivity in organic synthesis?

DFT calculations (e.g., B3LYP/6-311++G**) model reaction pathways, such as MPV reduction or acid-catalyzed dehydration. Transition state analysis predicts activation energies for this compound conversion to alkenes or ethers. Solvent effects are simulated using polarizable continuum models (PCM) .

Q. How do storage conditions affect this compound stability, and what precautions are critical?

this compound degrades upon exposure to light, oxygen, or heat, forming crotonaldehyde. Stability studies recommend:

  • Storage : In amber glass under inert gas (N₂/Ar) at 4°C.
  • Preservatives : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w.
  • Monitoring : Periodic GC analysis to track aldehyde formation .

Methodological Notes

  • Chromatographic Validation : Include internal standards (e.g., 1-pentadecanol) to correct for injection variability .
  • Toxicity Assays : Use LC-MS/MS to quantify CA-protein adducts in cellular models .
  • Catalytic Studies : Operando DRIFTS coupled with mass spectrometry captures transient intermediates .

Retrosynthesis Analysis

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Reactant of Route 1
Crotyl alcohol
Reactant of Route 2
Crotyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.